molecular formula C8H17ClN2 B1398814 2,8-Diazaspiro[4.5]decane hydrochloride CAS No. 1159826-64-8

2,8-Diazaspiro[4.5]decane hydrochloride

Cat. No. B1398814
CAS RN: 1159826-64-8
M. Wt: 176.69 g/mol
InChI Key: VQXAKTNYIFZUPM-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[4.5]decane hydrochloride is a heterocyclic compound with a spiro-nitrogen atom. It has a molecular formula of C8H17ClN2 and an average mass of 176.687 Da .


Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .


Molecular Structure Analysis

The molecular structure of 2,8-Diazaspiro[4.5]decane hydrochloride consists of a spiro-nitrogen atom . The structure was solved by direct methods and refined by full matrix least-squares calculations .


Chemical Reactions Analysis

Spiro derivatives are bicyclic organic compounds formed by two rings linked by one carbon atom . They simultaneously possess 3D structural properties and inherent rigidity . Spiro compounds containing a saturated pyrrolidine ring are intensively studied in reactions with compounds containing pharmacophoric groups .


Physical And Chemical Properties Analysis

2,8-Diazaspiro[4.5]decane hydrochloride has a molecular formula of C8H17ClN2 and an average mass of 176.687 Da . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Chemical Research

“2,8-Diazaspiro[4.5]decane hydrochloride” is a chemical compound with the CAS Number: 945892-88-6 . It is used in various chemical research applications due to its unique structure and properties .

Medicinal Chemistry

In the field of medicinal chemistry, “2,8-Diazaspiro[4.5]decane hydrochloride” has been used in the synthesis of new chemotypes of RIPK1 inhibitors . RIPK1 (Receptor interaction protein kinase 1) is a key player in necroptosis, a form of programmed lytic cell death . Inhibiting the kinase activity of RIPK1 has shown therapeutic potential in many human diseases .

Drug Discovery

The compound has been used in drug discovery, specifically in the development of potent RIPK1 inhibitors . For instance, compound 41, a derivative of “2,8-Diazaspiro[4.5]decane hydrochloride”, exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM . It also showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .

Safety Research

The compound is associated with certain safety hazards, including skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is also used in safety research to understand its effects and develop appropriate handling and storage procedures .

Synthesis Research

“2,8-Diazaspiro[4.5]decane hydrochloride” is used in synthesis research . Researchers study its reactions with other compounds and the resulting products, which can lead to the discovery of new compounds and reactions .

Safety and Hazards

According to the safety data sheet, 2,8-Diazaspiro[4.5]decane hydrochloride is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Personal protective equipment should be used, and dust formation, breathing mist, gas, or vapors should be avoided .

Future Directions

The introduction of at least one heterocycle into spiro compounds significantly increases the value of this scaffold as a precursor for the production of drugs . Therefore, 2,8-Diazaspiro[4.5]decane hydrochloride and its derivatives are promising for the production of important biologically active compounds .

properties

IUPAC Name

2,8-diazaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.ClH/c1-4-9-5-2-8(1)3-6-10-7-8;/h9-10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXAKTNYIFZUPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726241
Record name 2,8-Diazaspiro[4.5]decane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Diazaspiro[4.5]decane hydrochloride

CAS RN

1159826-64-8
Record name 2,8-Diazaspiro[4.5]decane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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